molecular formula C27H20ClFN4O4 B1683940 艾立替尼 CAS No. 1028486-01-2

艾立替尼

货号: B1683940
CAS 编号: 1028486-01-2
分子量: 518.9 g/mol
InChI 键: ZLHFILGSQDJULK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alisertib, also known as MLN8237, is an orally available selective Aurora A kinase inhibitor . It has been under investigation for the treatment of various forms of cancer . Alisertib has shown to induce cell-cycle arrest and apoptosis in preclinical studies .


Molecular Structure Analysis

Alisertib belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .


Chemical Reactions Analysis

Alisertib is a potent, orally available inhibitor of Aurora A kinase (AAK), which has shown potent cytotoxicity, diminished clonal survival, and promotion of apoptosis in preclinical studies . Its activity appears enhanced in combination with conventional chemotherapies .


Physical And Chemical Properties Analysis

Alisertib has a molecular formula of C27H20ClFN4O4 and a molecular weight of 518.9 g/mol . It exhibits favourable pharmacokinetic properties .

科学研究应用

艾立替尼:科学研究应用的全面分析

乳腺癌治疗: 艾立替尼在内分泌抵抗性晚期乳腺癌中显示出早期疗效迹象,无论是单药治疗还是与其他药物(如氟维司群)联合使用 。它在该领域中处于选择性 Aurora A 激酶 (AURKA) 途径抑制的临床研究前沿。

Aurora 激酶抑制: 作为 Aurora A 和 B 激酶(对有丝分裂至关重要)的小分子抑制剂,艾立替尼在早期临床试验中已显示出有希望的抗肿瘤活性,并延长了疾病稳定期 。开发测量 AURKA 抑制生物标志物的检测方法突出了其在精准医学中的潜力。

神经母细胞瘤管理: 经验数据和对 Aurora A 的生物学理解引导了艾立替尼的开发,用于治疗神经母细胞瘤,以及其他类型的癌症 。这突出了其在儿科肿瘤学中的作用。

小细胞肺癌治疗: 艾立替尼的临床开发包括针对小细胞肺癌,利用其针对 Aurora 激酶的作用机制来破坏癌细胞增殖

神经内分泌前列腺癌: 该药物还正在研究其在治疗神经内分泌前列腺癌中的疗效,神经内分泌前列腺癌是前列腺癌的一个亚型,可能对靶向 Aurora 激酶的治疗反应不同

非典型畸胎/横纹肌肉瘤: 另一个独特的应用是在治疗非典型畸胎/横纹肌肉瘤中,这是一种罕见的侵袭性癌症形式,由于艾立替尼的抗肿瘤特性,正在研究其作用

内分泌敏感性恢复: 在转移性乳腺癌模型中,艾立替尼已被证明可以上调雌激素受体α(ERα)并恢复内分泌敏感性,使其成为克服某些治疗抵抗的候选药物

作用机制

Target of Action

Alisertib, also known as MLN8237, is a selective inhibitor of Aurora kinase A (AURKA) . AURKA plays a crucial role in the regulation of spindle assembly and chromosome alignment during mitosis .

Mode of Action

Alisertib binds to and inhibits AURKA, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation . This interaction with its target leads to improper chromosomal alignment and disruption of spindle organization, resulting in a transient mitotic delay .

Biochemical Pathways

Alisertib affects multiple biochemical pathways. It induces apoptosis and autophagy in cancer cells through the suppression of phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR), but activates 5′ AMP-activated protein kinase (AMPK) signaling pathways . It also has a modulating effect on the p38 MAPK signaling pathway .

Result of Action

The molecular and cellular effects of Alisertib’s action include cell cycle arrest, promotion of apoptosis and autophagy, and suppression of epithelial to mesenchymal transition (EMT) . It has been found to function as an oncogene involved in tumorigenesis .

Action Environment

The action, efficacy, and stability of Alisertib can be influenced by various environmental factors. For instance, the selective AURKA inhibitor Alisertib exhibits disease-modifying activity in murine models of myelofibrosis by eradicating atypical megakaryocytes resulting in reduction of marrow fibrosis . .

安全和危害

The most common toxicities in early trials include myelosuppression alopecia, mucositis, and fatigue . The relatively manageable toxicity profile of alisertib along with ease of dosing may allow it to be combined with other oral agents or traditional chemotherapy across a wide variety of malignancy types .

未来方向

Despite disappointing early results, alisertib remains under investigation in a number of cancer types both as monotherapy and in combination with traditional cytotoxic chemotherapy, with encouraging results . The low risk of side effects, accessibility, and effectiveness of alisertib makes it a new promising anticancer therapy and further mechanistic and clinical studies are warranted .

生化分析

Biochemical Properties

Alisertib interacts with Aurora A kinase, a serine/threonine kinase, and inhibits its activity . This interaction disrupts the assembly of the mitotic spindle apparatus and chromosome segregation, leading to the inhibition of cell proliferation .

Cellular Effects

Alisertib has shown to induce cell cycle arrest, apoptosis, and autophagy in various cell types . It influences cell function by suppressing the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathways, but activating the 5′ AMP-activated protein kinase (AMPK) signaling pathways . Alisertib also suppresses epithelial to mesenchymal transition (EMT) in certain cells .

Molecular Mechanism

Alisertib exerts its effects at the molecular level by binding to and inhibiting Aurora A kinase . This results in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

The effects of Alisertib change over time in laboratory settings. For instance, Alisertib shows a fast, sustained response in causing cell cycle arrest, while its effect in inducing a transient mitotic delay is slower .

Dosage Effects in Animal Models

In animal models, the effects of Alisertib vary with different dosages. A study conducted using a single oral dose of Alisertib at 3, 10, and 20 mg/kg in HCT-116 xenografts implanted subcutaneously in mice showed that Alisertib inhibited tumor growth .

Metabolic Pathways

Alisertib is primarily metabolized by CYP3A and undergoes acyl glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferase 1A1, 1A3, and 1A8 . Metabolites resulting from phase 1 oxidative pathways contributed to >58% of the Alisertib dose recovered in urine and feces over 192 hours post-dose .

Transport and Distribution

Alisertib is distributed within cells and tissues. In the central nervous system (CNS), Alisertib’s distribution is influenced by P-glycoprotein (P-gp), but not breast cancer resistance protein (Bcrp) . Upon systemic administration, Alisertib distribution to the bone marrow occurs rapidly, reaching higher concentrations than in the CNS .

Subcellular Localization

Aurora A kinase, the primary target of Alisertib, localizes to the spindle poles and to spindle microtubules during mitosis . Therefore, it can be inferred that Alisertib, as an Aurora A kinase inhibitor, would also localize to these subcellular compartments to exert its inhibitory effects.

属性

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145539
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028486-01-2
Record name Alisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a reactor was added 6 (3.81 kg, 15.5 mol), potassium carbonate (4.3 kg, 31.1 mol), 9 (5.27 kg, 14.1 mol) and methanol (63 L). The suspension was warmed to 50 to 55° C. and stirred for a minimum of 24 h until ≧96.0% conversion was obtained by HPLC analysis. Methanol (10 L) and water (37 L) were added while maintaining the temperature between 50 and 55° C. The pH of the mixture was adjusted to 3.0 to 4.0 using 7% w/w HCl (prepared from 7.0 kg of concentrated HCl and 24 L of water) while maintaining the temperature between 50 and 55° C. The suspension was cooled to 20 to 25° C. over a minimum of 1 h and stirred for at least 60 min. The resulting suspension was filtered and washed with water (2×26.3 L) at 50 to 55° C. and methanol (2×10 L) at 20 to 25° C. The wet cake was dried at 45 to 50° C. under vacuum to provide 5.85 kg (80% yield) of Formula (II). 1H NMR (300 MHz, DMSO-d6) δ 12.07 (s, 1H), 10.22 (s, 1H), 8.72 (s, 1H), 8.29 (d, J=8.8 Hz, 1H), 7.95 (s, 1H), 7.80 (dd, J=2.4, 8.9 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H), 7.39 (m, 3H), 7.21 (s, 1H), 6.89 (s, 2H), 3.82 (s, 6H); MS (ESI) m/z MS (ESI) m/z 517.2 (M−H+, 45%).
Name
Quantity
3.81 kg
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step One
Name
Quantity
5.27 kg
Type
reactant
Reaction Step One
Quantity
63 L
Type
solvent
Reaction Step One
Name
Quantity
24 L
Type
reactant
Reaction Step Two
Name
Quantity
37 L
Type
solvent
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib
Reactant of Route 2
Alisertib
Reactant of Route 3
Alisertib
Reactant of Route 4
Reactant of Route 4
Alisertib
Reactant of Route 5
Alisertib
Reactant of Route 6
Alisertib
Customer
Q & A

A: Alisertib is a selective, orally available inhibitor of Aurora A kinase (AAK). []

A: Alisertib acts as an ATP-competitive inhibitor of AAK, binding to the ATP-binding site of the kinase and preventing its activation. []

A: Inhibition of AAK by Alisertib disrupts the formation of the mitotic spindle, leading to mitotic spindle defects, mitotic delay, and ultimately apoptosis or senescence. [, , ] Additionally, Alisertib treatment can lead to decreased phosphorylation of Histone H3 at Ser10, a downstream target of AAK. []

ANone: The provided research articles do not contain information regarding the molecular formula, weight, or spectroscopic data of Alisertib.

ANone: The provided articles do not contain information related to material compatibility and stability of Alisertib.

ANone: The provided articles do not contain information related to the catalytic properties and applications of Alisertib.

ANone: The provided articles do not contain information related to computational chemistry and modeling of Alisertib.

ANone: The provided articles primarily focus on Alisertib's mechanism of action and clinical applications but do not discuss SAR studies or the impact of structural modifications.

A: Clinical trials have investigated Alisertib administered as a powder-in-capsule (PIC), enteric-coated tablet (ECT), and a prototype oral solution (OS). [, , ]

A: The oral solution (OS) formulation exhibits a 26% higher total systemic exposure compared to the PIC formulation. []

ANone: The provided research articles do not contain information related to SHE (Safety, Health, and Environment) regulations of Alisertib.

A: Alisertib is primarily eliminated through fecal excretion, indicating substantial hepatic metabolism and biliary excretion. []

A: The mean terminal half-life of Alisertib following multiple doses is approximately 19 hours. []

A: Patients with moderate or severe hepatic impairment exhibit approximately 150% higher unbound Alisertib exposure compared to patients with normal hepatic function. []

A: P-glycoprotein (P-gp) significantly limits the penetration of Alisertib into the brain. Studies in P-gp/BCRP knockout mice showed increased Alisertib concentrations in both plasma and brain compared to wild-type mice, leading to higher brain penetrance (17.26%). []

A: Alisertib rapidly distributes to the bone marrow, reaching higher concentrations compared to the brain. Efflux transporters do not significantly limit this distribution. []

A: Alisertib demonstrates antitumor activity in a wide array of preclinical models, including both solid tumor and hematologic malignancies. In vitro studies show potent cytotoxicity in various cancer cell lines, including those derived from breast cancer, ovarian cancer, small cell lung cancer (SCLC), colorectal cancer, and lymphoma. [, , , ] In vivo, Alisertib effectively inhibits tumor growth in xenograft models of these cancers, inducing tumor regression in some cases. [, , , ] Notably, alisertib displays synergistic effects with other anti-cancer agents, such as paclitaxel and romidepsin, leading to enhanced antitumor activity compared to single-agent treatments in preclinical models of TNBC and TCL. [, ]

A: In a Phase I/II trial, Alisertib demonstrated promising activity in combination with paclitaxel in patients with recurrent ovarian cancer, with a median progression-free survival (PFS) of 6.7 months compared to 4.7 months with paclitaxel alone. []

A: Resistance to Alisertib can be mediated by various mechanisms, including cellular senescence and upregulation of the PI3K/AKT/mTOR pathway. [] Additionally, activation of ERK1/2 has been implicated in both acute and chronic resistance to Alisertib. []

A: The most common adverse events observed in clinical trials of Alisertib include neutropenia, thrombocytopenia, diarrhea, stomatitis, fatigue, and anemia. [, , ] These adverse events are generally manageable with dose adjustments and supportive care. [, ]

A: Given the limited brain penetration of Alisertib due to P-gp efflux, localized drug delivery methods, such as convection-enhanced delivery, could potentially improve drug concentrations in the brain and enhance efficacy against brain tumors while minimizing systemic side effects. [, ]

ANone: The provided articles do not contain information related to the environmental impact and degradation of Alisertib.

ANone: The provided articles do not contain information related to dissolution and solubility of Alisertib.

ANone: The provided articles do not contain information related to analytical method validation for Alisertib.

ANone: The provided articles do not contain information related to quality control and assurance for Alisertib.

ANone: The provided research articles do not contain information related to the immunogenicity and immunological responses of Alisertib.

A: Alisertib is a substrate for P-glycoprotein (P-gp), and potentially Breast Cancer Resistance Protein (BCRP), which can affect its distribution to the brain. [, ]

A: In vitro studies indicate that CYP3A enzymes play a major role in the oxidative metabolism of Alisertib. []

ANone: The provided articles do not contain information related to the biocompatibility and biodegradability of Alisertib.

ANone: The provided research articles primarily focus on Alisertib and do not discuss alternative Aurora kinase inhibitors or other therapeutic options in detail.

ANone: The provided articles do not contain information related to recycling and waste management of Alisertib.

ANone: The provided research articles do not contain information regarding specific research infrastructure and resources.

ANone: The provided research articles primarily focus on recent preclinical and clinical investigations of Alisertib and do not delve into the historical context or milestones in the development of Aurora kinase inhibitors.

A: The research on Alisertib highlights cross-disciplinary efforts involving pharmacology, oncology, medicinal chemistry, and molecular imaging. The use of techniques like immunofluorescence, positron emission tomography (PET), and cytokine profiling demonstrates the integration of various disciplines to understand the mechanism of action, evaluate efficacy, and explore potential biomarkers for Alisertib. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。